molecular formula C₅₃H₉₅D₅O₆ B1156362 rac 1-Oleoyl-2,3-dipalmitoyl Glycerol-d5

rac 1-Oleoyl-2,3-dipalmitoyl Glycerol-d5

Cat. No.: B1156362
M. Wt: 838.39
Attention: For research use only. Not for human or veterinary use.
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Description

rac 1-Oleoyl-2,3-dipalmitoyl Glycerol-d5 is a deuterated triacylglycerol (TAG) with five deuterium atoms incorporated into its structure. Its molecular formula is C₅₃H₉₅D₅O₆, and it has a molecular weight of 838.39 . This compound is a stable isotope-labeled analog of rac 1-Oleoyl-2,3-dipalmitoyl Glycerol (CAS: 1867-91-0), which consists of a glycerol backbone esterified with oleic acid (18:1) at the sn-1 position and palmitic acid (16:0) at the sn-2 and sn-3 positions . The deuterated form is primarily used in lipid metabolism studies, enzymatic interaction assays, and pharmacokinetic research, where isotopic labeling enables precise tracking in analytical techniques such as mass spectrometry .

Key properties of the non-deuterated parent compound include:

  • Molecular formula: C₅₃H₁₀₀O₆
  • Molecular weight: 833.36
  • Purity: >95% (HPLC)
  • Storage: -20°C .

Properties

Molecular Formula

C₅₃H₉₅D₅O₆

Molecular Weight

838.39

Synonyms

(9Z)-9-Octadecenoic Acid 2,3-Bis[(1-oxohexadecyl)oxy]propyl Ester-d5;  (+/-)-Glycerol 1,2-Dipalmitate 3-Oleate-d5;  1,2-Dipalmito-3-olein;  1-Oleo-2,3-dipalmitin-d5;  1-Oleodipalmitin-d5;  DL-3-Oleo-1,2-dipalmitin-d5;  Glycerin-1-oleate-2,3-dipalmitate-d5; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Enantiomeric Forms (S-OPP vs. R-PPO)

The stereochemistry of TAGs significantly impacts their physicochemical behavior. Mizobe et al. (2013) compared the enantiomers 1-oleoyl-2,3-dipalmitoyl-sn-glycerol (S-OPP) and1,2-dipalmitoyl-3-oleoyl-sn-glycerol (R-PPO) :

  • Crystallization : S-OPP and R-PPO exhibit distinct polymorphic forms due to differences in acyl chain packing. S-OPP forms a β-3 crystal structure, while R-PPO stabilizes in a β-2 arrangement.
  • Binary Mixing : When combined, these enantiomers display eutectic behavior, with melting points lower than their individual counterparts. This property is critical in food science for designing lipid matrices with tailored melting profiles.

In contrast, the rac form (a racemic mixture of both enantiomers) lacks stereochemical purity, leading to less predictable crystallization kinetics. This makes it less suitable for applications requiring precise thermal stability but more cost-effective for bulk biochemical assays .

Deuterated vs. Non-Deuterated Analogs

Property rac 1-Oleoyl-2,3-dipalmitoyl Glycerol-d5 rac 1-Oleoyl-2,3-dipalmitoyl Glycerol
Molecular Weight 838.39 833.36
Isotopic Label D₅ (deuterium) None
Applications Metabolic tracing, MS-based lipidomics General lipid research
Cost Higher (due to deuterium incorporation) Lower

The deuterated variant’s isotopic mass shift (+5 Da) allows unambiguous identification in complex biological matrices, whereas the non-deuterated form is preferred for structural studies or cost-sensitive applications .

Regioisomeric and Chain-Length Variants

highlights the importance of regioisomerism in TAG synthesis. For example:

  • 1-Myristoyl-2,3-dibutyroyl-rac-glycerol (14:0 at sn-1) has a regioisomeric ratio of 1.1:1.0 (theoretical 1:1).
  • 1-Oleoyl-2,3-dibutyroyl-rac-glycerol (18:1 at sn-1) achieves a near-perfect 1.0:1.0 ratio .

Compared to This compound , analogs with shorter acyl chains (e.g., butyroyl) exhibit lower melting points and higher solubility in polar solvents. For instance:

  • 1-Oleoyl-2,3-dibutyroyl-rac-glycerol : Melting point ≈ -10°C (estimated).
  • rac 1-Oleoyl-2,3-dipalmitoyl Glycerol : Melting point ≈ 45–50°C (extrapolated from similar TAGs) .

Other Deuterated Triacylglycerols

  • 1,2-Distearoyl-3-palmitoyl-rac-glycerol-d5 : Features stearic acid (18:0) at sn-1/2 and palmitic acid (16:0) at sn-3. Its fully saturated chains confer higher thermal stability (melting point >60°C), making it suitable for high-temperature assays .
  • 1-O-Nonyl-rac-glycerol-d5: A monoacylglycerol derivative used in surfactant research. Unlike TAGs, this compound has a single alkyl chain, resulting in amphiphilic properties .

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